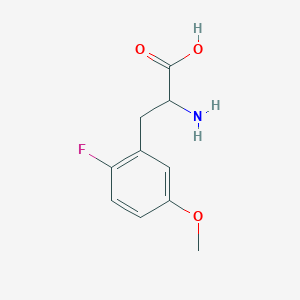

2-Fluoro-5-methoxy-L-phenylalanine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(2-fluoro-5-methoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO3/c1-15-7-2-3-8(11)6(4-7)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSVKCUZIZFGPFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)F)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Fluoro 5 Methoxy L Phenylalanine and Its Derivatives

Stereoselective Synthesis of L-Phenylalanine Analogues

Ensuring the correct L-configuration of the amino acid is paramount for its biological applications. This is achieved through various stereoselective synthesis methods.

Asymmetric synthesis is a cornerstone for producing enantiomerically pure α-amino acids. kyoto-u.ac.jp One of the most effective approaches involves the use of chiral auxiliaries to direct the stereochemical outcome of a reaction. kyoto-u.ac.jp These auxiliaries are temporarily incorporated into the molecule to guide the formation of the desired stereoisomer, after which they are removed. For instance, the alkylation of a chiral Schiff base of alanine (B10760859) complexed with Ni(II) using racemic α-alkylbenzyl bromides has been shown to be a viable method for synthesizing α,β-dialkylphenylalanines. nih.gov

Another powerful strategy is the "memory of chirality" concept, where an optically active N-methyl-N-Boc-phenylalanine derivative can undergo direct asymmetric α-alkylation. kyoto-u.ac.jp In this method, the inherent chirality of the starting material is retained in the enolate intermediate, allowing for stereoselective alkylation without the need for an external chiral source. kyoto-u.ac.jp For example, treating an (S)-phenylalanine derivative with lithium 2,2,6,6-tetramethylpiperidide (LTMP) followed by methyl iodide at low temperatures can yield the corresponding α-methylated product with high enantiomeric excess. kyoto-u.ac.jp

| Chiral Strategy | Key Features | Reference |

| Chiral Auxiliary | Utilizes a temporary chiral group to direct stereoselective alkylation of an amino acid precursor. | nih.gov |

| Memory of Chirality | Relies on the inherent chirality of the starting material to influence the stereochemistry of the product without an external chiral source. | kyoto-u.ac.jp |

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. uw.edu.plfrontiersin.org Enzymes can catalyze reactions with high enantioselectivity and regioselectivity under mild conditions. uw.edu.plnih.gov Phenylalanine ammonia (B1221849) lyases (PALs), for example, can catalyze the amination of substituted cinnamic acids to produce a variety of L-phenylalanine analogues. frontiersin.org This reaction proceeds without the need for external cofactors, relying on a 3,5-dihydro-5-methylidene-4H-imidazol-4-one (MIO) group within the enzyme's active site. frontiersin.org

Engineered enzymes, such as D-amino acid dehydrogenases and transaminases, have been developed to produce D-phenylalanines, highlighting the power of protein engineering to create tailored biocatalysts. acs.org Multi-enzyme cascades have also been designed for the efficient production of L-phenylalanine derivatives from bio-based starting materials. nih.gov These enzymatic methods are advantageous as they often eliminate the need for protecting groups and can lead to very high enantiomeric purity. uw.edu.plhims-biocat.eu

Regioselective Functionalization of Phenylalanine Aromatic Ring

The introduction of substituents at specific positions on the phenylalanine aromatic ring is crucial for modifying its properties. nih.govnih.gov This requires precise control over the regioselectivity of the functionalization reactions.

The introduction of a fluorine atom at the 2-position of the phenyl ring can be achieved through directed ortho-metalation. harvard.edu This strategy utilizes a directing group on the aromatic ring to guide a metalating agent, typically an organolithium reagent, to the adjacent ortho position. harvard.edu Once the ortho position is lithiated, it can react with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), to introduce the fluorine atom. The choice of the directing group is critical for the success of this method.

Electrophilic fluorination using reagents like [¹⁸F]F₂ or [¹⁸F]acetyl hypofluorite (B1221730) ([¹⁸F]AcOF) can also be used to introduce fluorine onto the aromatic ring of phenylalanine. nih.govbeilstein-journals.org However, this method often leads to a mixture of isomers, with the ortho, meta, and para substituted products being formed in varying ratios. beilstein-journals.org The regioselectivity can be influenced by the solvent and the specific fluorinating agent used. beilstein-journals.org

The introduction of a methoxy (B1213986) group at the 5-position of the 2-fluorophenyl ring can be accomplished through various synthetic strategies. One common approach involves the use of a starting material that already contains the desired methoxy group, followed by the construction of the amino acid side chain. For instance, 2-fluoro-5-methoxybenzaldehyde (B34865) can serve as a precursor. This aldehyde can be converted to the corresponding chalcone (B49325), which can then undergo further reactions to introduce the amino and carboxylic acid functionalities. acgpubs.org

Alternatively, nucleophilic aromatic substitution (SNAr) reactions can be employed to introduce a methoxy group onto a suitably activated aromatic ring. The presence of a fluorine atom can activate the ring towards nucleophilic attack, although the regioselectivity would need to be carefully controlled.

Radiosynthesis of Fluorine-18 (B77423) Labeled Analogues for Tracer Development

The development of radiolabeled amino acids is of significant interest for use as tracers in positron emission tomography (PET). nih.govmdpi.comnih.gov The radionuclide fluorine-18 (¹⁸F) is often used due to its favorable decay characteristics. mdpi.com

The synthesis of ¹⁸F-labeled phenylalanine analogues typically involves either nucleophilic or electrophilic fluorination methods. nih.gov In nucleophilic fluorination, [¹⁸F]fluoride is reacted with a precursor molecule containing a good leaving group, such as a nitro group or a trimethylammonium salt, at the desired position on the aromatic ring. mdpi.com This method is often preferred due to the high specific activity of the resulting radiotracer. nih.gov

For the synthesis of [¹⁸F]2-Fluoro-5-methoxy-L-phenylalanine, a precursor such as a protected L-phenylalanine derivative with a leaving group at the 2-position and a methoxy group at the 5-position would be required. The radiosynthesis would then involve the reaction of this precursor with [¹⁸F]fluoride, followed by deprotection to yield the final radiolabeled amino acid. The entire process, including purification by high-performance liquid chromatography (HPLC), is typically automated in a synthesis module to handle the high levels of radioactivity. nih.gov The radiochemical yield and purity are critical parameters that are carefully optimized. nih.govfrontiersin.org

| Radiosynthesis Method | Key Features | Precursor Example |

| Nucleophilic Fluorination | High specific activity, uses [¹⁸F]fluoride. | Protected L-phenylalanine with a leaving group at the 2-position. |

| Electrophilic Fluorination | Lower specific activity, uses reagents like [¹⁸F]F₂. | L-phenylalanine or a derivative. |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for introducing fluorine and other functionalities onto aromatic rings. This type of reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups. science.govacgpubs.org In the context of synthesizing fluorinated and methoxy-substituted phenylalanines, SNAr reactions play a crucial role.

The general mechanism involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the formation of a Meisenheimer complex, which then eliminates a leaving group, often a halide or a nitro group. The reactivity of polyfluoroarenes in SNAr reactions allows for the selective substitution of fluorine atoms. nih.gov For instance, the reaction of a suitably substituted benzene (B151609) ring with a methoxide (B1231860) source can lead to the desired methoxy-substituted product. The position of substitution is directed by the existing substituents on the ring.

In the synthesis of chalcone derivatives containing both fluorine and methoxy groups, it has been observed that in the presence of methanol (B129727) as a solvent, a nucleophilic aromatic substitution of a fluorine atom by a methoxy group can occur, particularly at the para position of a polyfluorinated ring. acgpubs.org This highlights the influence of reaction conditions on the outcome of the synthesis.

Research into the SNAr of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene has demonstrated the substitution of the fluorine atom with various oxygen, sulfur, and nitrogen nucleophiles, yielding 3,5-disubstituted (pentafluorosulfanyl)benzenes. researchgate.net This provides a basis for understanding how different nucleophiles can be employed to create a variety of substituted phenylalanine analogues.

The following table summarizes the effect of different nucleophiles in SNAr reactions on a fluorinated aromatic compound, which is analogous to the synthesis of derivatives of this compound.

Table 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

| Nucleophile | Base | Solvent | Temperature (°C) | Product Yield (%) |

|---|---|---|---|---|

| Methanol | KOH | Methanol | 80 | 85 |

| Ethanol | KOH | Ethanol | 80 | 83 |

| Isopropanol | NaH | Isopropanol | Room Temp | 72 |

| Phenol | K₂CO₃ | DMF | 80 | 67 |

| Thiophenol | K₂CO₃ | DMF | 90 | 46 |

| Morpholine | K₂CO₃ | DMF | 85 | 63 |

| Piperidine | K₂CO₃ | DMF | 85 | 51 |

Data adapted from a study on SNAr reactions of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, illustrating general principles applicable to the synthesis of related compounds. researchgate.net

Direct Radiofluorination Techniques (e.g., with [¹⁸F]F₂ or [¹⁸F]AcOF)

For applications in positron emission tomography (PET), the incorporation of the positron-emitting isotope fluorine-18 ([¹⁸F]) is necessary. Direct radiofluorination techniques are employed to introduce [¹⁸F] into the aromatic ring of phenylalanine derivatives.

One common method involves electrophilic fluorination using reagents like [¹⁸F]F₂ or [¹⁸F]acetyl hypofluorite ([¹⁸F]AcOF). For example, the direct fluorination of 4-borono-L-phenylalanine (BPA) with [¹⁸F]AcOF or [¹⁸F]F₂ has been used to synthesize 4-borono-2-[¹⁸F]fluoro-L-phenylalanine. nih.gov This reaction typically results in radiochemical yields of 25–35% with high radiochemical purity (>99%) after HPLC separation. nih.gov

Another approach is the nucleophilic substitution of a suitable leaving group with [¹⁸F]fluoride. This is exemplified by the synthesis of 2-[¹⁸F]-fluoro-L-phenylalanine, which starts with a precursor molecule that undergoes [¹⁸F]-fluoride exchange. nih.gov This multi-step synthesis involves the initial radiofluorination followed by deprotection steps to yield the final radiolabeled amino acid. nih.gov

Table 2: Direct Radiofluorination of Phenylalanine Analogues

| Precursor | Radiofluorinating Agent | Product | Radiochemical Yield (%) | Radiochemical Purity (%) |

|---|---|---|---|---|

| 4-Borono-L-phenylalanine (BPA) | [¹⁸F]AcOF or [¹⁸F]F₂ | 4-Borono-2-[¹⁸F]fluoro-L-phenylalanine | 25–35 | >99 |

Data based on studies of direct radiofluorination techniques for phenylalanine analogues. nih.gov

Solid-Phase Synthesis of Peptides Incorporating Fluorinated Amino Acids

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the efficient assembly of peptide chains. rsc.orgpentelutelabmit.com The incorporation of fluorinated amino acids, such as this compound, into peptides can confer unique structural and biological properties.

The efficiency of SPPS can be significantly influenced by the reaction conditions. For instance, flow-based SPPS methodologies have been developed that can dramatically reduce the time required for each amino acid incorporation cycle. pentelutelabmit.com

Optimization of Reaction Conditions and Yield for Analogues

The optimization of reaction conditions is critical for maximizing the yield and purity of synthesized this compound analogues. Factors such as the choice of solvent, base, temperature, and catalyst can have a profound impact on the reaction outcome.

In the context of SNAr reactions, the solvent can determine whether substitution occurs. For example, in the synthesis of certain fluorinated chalcones, using methanol as a solvent led to a nucleophilic substitution, whereas using tetrahydrofuran (B95107) (THF) prevented this side reaction and yielded the desired fluorinated product with high selectivity. acgpubs.org

For instance, in palladium-catalyzed cross-coupling reactions for the synthesis of fluorinated phenylalanines, the choice of ligand is crucial. The use of SPhos as a ligand has been shown to provide excellent yields, demonstrating an improvement over other less reactive organozinc reagents. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Fluoro-4-methoxy-DL-phenylalanine |

| 4-Borono-L-phenylalanine (BPA) |

| 4-Borono-2-[¹⁸F]fluoro-L-phenylalanine |

| 2-[¹⁸F]-fluoro-L-phenylalanine |

| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene |

| SPhos |

| Tetrahydrofuran (THF) |

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation.acs.orgacs.org

NMR spectroscopy stands as a powerful tool for the complete structural assignment of 2-Fluoro-5-methoxy-L-phenylalanine. acs.orgacs.org By analyzing the interactions of atomic nuclei in a magnetic field, researchers can deduce the connectivity and spatial arrangement of atoms within the molecule.

A combination of ¹H, ¹³C, and ¹⁹F NMR experiments is employed for a thorough analysis of the molecule's structure. Each nucleus provides unique information based on its chemical environment.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their neighboring atoms. Key signals include those for the aromatic protons, the methoxy (B1213986) group protons, and the protons of the alanine (B10760859) side chain. For a related compound, L-phenylalanine, typical aromatic proton signals appear between 7.3 and 7.5 ppm, while the alpha-proton is observed around 4.0 ppm and the beta-protons are seen between 3.1 and 3.3 ppm. chemicalbook.comhmdb.ca

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. The presence of the fluorine atom introduces characteristic splitting patterns for the carbon atoms in the aromatic ring due to C-F coupling. For instance, in fluorinated diphenylalanines, the carbon directly bonded to fluorine (ipso-carbon) shows a large one-bond coupling constant (¹JCF), while adjacent carbons exhibit smaller two-bond (²JCF) and three-bond (³JCF) couplings. acs.org The chemical shifts of the aromatic carbons are also influenced by the electron-withdrawing nature of the fluorine and the electron-donating nature of the methoxy group.

¹⁹F NMR: Fluorine-19 NMR is particularly valuable due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, leading to high sensitivity. ucl.ac.uk The chemical shift of the fluorine atom is highly sensitive to its electronic environment, making it an excellent probe for subtle changes in molecular structure and interactions. ucl.ac.uknih.gov In fluorinated phenylalanine analogs, the ¹⁹F NMR spectrum typically shows a single resonance, the position of which can be influenced by solvent and protein binding. nih.gov

Table 1: Predicted NMR Data for this compound

This table is generated based on typical chemical shift ranges for similar structures and should be considered illustrative. Actual experimental values may vary.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|---|

| Aromatic CH | ¹H | 6.8 - 7.2 | m | - |

| Methoxy (OCH₃) | ¹H | ~3.8 | s | - |

| α-CH | ¹H | ~4.0 | dd | J(Hα, Hβ) ≈ 6-8 |

| β-CH₂ | ¹H | ~3.2 | m | - |

| Aromatic C-F | ¹³C | ~160 | d | ¹J(C,F) ≈ 245 |

| Aromatic C-OCH₃ | ¹³C | ~155 | s | - |

| Other Aromatic C | ¹³C | 110 - 130 | d or s | J(C,F) will vary |

| Methoxy (OCH₃) | ¹³C | ~56 | q | - |

| α-C | ¹³C | ~55 | d | - |

| β-C | ¹³C | ~37 | t | - |

| Carbonyl (COOH) | ¹³C | ~175 | s | - |

To unambiguously assign all the ¹H and ¹³C signals and to determine the through-bond and through-space connectivities, a suite of two-dimensional (2D) NMR experiments is utilized. acs.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu For this compound, COSY would show correlations between the α-proton and the β-protons of the alanine side chain, as well as between adjacent aromatic protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. sdsu.edu This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. For example, the proton signal of the methoxy group will correlate with the methoxy carbon signal. researchgate.nethmdb.ca

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. researchgate.net This is particularly useful for determining the conformation of the molecule, such as the relative orientation of the aromatic ring and the amino acid backbone.

Through the combined application of these 1D and 2D NMR techniques, a complete and unambiguous structural elucidation of this compound can be achieved.

The fluorine atom in this compound serves as a highly sensitive reporter for its local environment, a property that is extensively exploited in protein NMR studies. ucl.ac.uknih.gov When this fluorinated amino acid is incorporated into a protein, the ¹⁹F NMR chemical shift becomes a powerful probe for monitoring protein structure, dynamics, and interactions. researchgate.netnih.gov

The principle lies in the high sensitivity of the ¹⁹F chemical shift to changes in its surroundings. nih.gov Factors such as solvent exposure, proximity to other amino acid residues (especially aromatic ones), and conformational changes upon ligand binding or protein folding can all induce significant changes in the ¹⁹F resonance. ucl.ac.uknih.gov This makes ¹⁹F NMR an ideal tool for:

Monitoring Protein Folding and Stability: Changes in the local environment of the fluorine label during the folding process can be tracked by ¹⁹F NMR. nih.govresearchgate.net

Detecting Ligand Binding: The binding of a substrate, inhibitor, or other molecule to the protein can alter the conformation of the active site or other regions, which is reflected in a change in the ¹⁹F chemical shift of a nearby fluoro-phenylalanine residue. nih.gov

Probing Protein-Protein Interactions: The formation of a protein complex can be monitored by observing changes in the ¹⁹F NMR spectrum of the labeled protein. ucl.ac.uk

Investigating Conformational Dynamics: The presence of multiple conformations or dynamic processes in a protein can lead to line broadening or the appearance of multiple ¹⁹F signals, providing insights into the protein's flexibility. figshare.com

The minimal steric perturbation of a single fluorine atom substitution makes fluorinated phenylalanine analogs like this compound excellent, minimally invasive probes for studying protein structure and function in a site-specific manner. figshare.com

Mass Spectrometry (MS) for Accurate Mass and Purity Determination.acs.orgacs.org

Mass spectrometry is an essential analytical technique used to determine the molecular weight and assess the purity of synthesized this compound. It works by ionizing the molecule and then measuring its mass-to-charge ratio (m/z).

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. biorxiv.org It is routinely used to:

Assess Purity: LC separates the target compound from any impurities, starting materials, or by-products present in the sample. The mass spectrometer then provides the molecular weight of each separated component, allowing for a comprehensive purity assessment. acs.org

Identify By-products: In the synthesis of this compound, LC-MS can be used to identify the structures of any minor components in the reaction mixture, aiding in the optimization of the reaction conditions.

A typical LC-MS analysis would involve injecting the sample onto an HPLC column (e.g., a C18 column), where it is separated based on its polarity. The eluent from the column is then introduced into the ion source of the mass spectrometer (e.g., electrospray ionization, ESI), where the molecules are ionized. The mass analyzer then separates the ions based on their m/z ratio, generating a mass spectrum. The purity is often determined by integrating the area of the peak corresponding to the desired product in the chromatogram. biorxiv.org

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, typically to four or five decimal places. biorxiv.org This high accuracy allows for the unambiguous determination of the elemental composition of a molecule.

For this compound (C₁₀H₁₂FNO₃), the exact mass can be calculated. By comparing the experimentally measured mass from HRMS with the calculated theoretical mass, the molecular formula can be confirmed with high confidence. This is a critical step in the characterization of a new or synthesized compound. For example, the protonated molecule [M+H]⁺ would be observed in the positive ion mode.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion | Molecular Formula | Calculated m/z | Observed m/z |

|---|---|---|---|

| [M+H]⁺ | C₁₀H₁₃FNO₃⁺ | 214.0874 | Typically within 5 ppm of calculated |

The close agreement between the calculated and observed m/z values in an HRMS experiment provides definitive evidence for the elemental composition of this compound. biorxiv.org

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a cornerstone technique for identifying the functional groups present within a molecule. By measuring how a molecule absorbs infrared light, a unique spectral fingerprint is generated, revealing the types of bonds and their environment.

Infrared (IR) spectroscopy is particularly effective for the qualitative analysis of this compound by identifying its key functional groups. The IR spectrum of an amino acid is complex, with characteristic absorption bands corresponding to the vibrations of its amine, carboxylic acid, and aromatic ring components. yildiz.edu.tr For this specific compound, the spectrum would be further distinguished by vibrations associated with the C-F and C-O (methoxy) bonds.

In the solid state, amino acids typically exist as zwitterions, which influences the spectral features. yildiz.edu.tr The protonated amine (NH3+) and deprotonated carboxylate (COO-) groups give rise to distinct absorption patterns. While a specific, publicly available IR spectrum for this compound is not provided, the expected absorption regions can be predicted based on data from similar compounds like phenylalanine and its fluorinated derivatives. yildiz.edu.trresearchgate.netresearchgate.net

Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretch of the CH2 group appears just below this value. orgchemboulder.comopenstax.org The presence of the substituted aromatic ring would also generate a series of bands in the 1450 to 1600 cm⁻¹ region. openstax.orgpressbooks.pub The out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern on the aromatic ring, would be found in the 900-675 cm⁻¹ range. orgchemboulder.com

The crucial C-F stretching vibration for fluorinated aromatic compounds typically appears as a strong band in the 1300-1100 cm⁻¹ region. The methoxy group would be identified by its characteristic C-O stretching bands.

Table 1: Predicted IR Absorption Regions for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Amino (NH3+) | N-H Stretch | 3200-2800 (broad) |

| Carboxylate (COO-) | C=O Asymmetric Stretch | ~1630-1550 |

| Carboxylate (COO-) | C=O Symmetric Stretch | ~1400 |

| Aromatic Ring | C-H Stretch | 3100-3000 |

| Aromatic Ring | C=C In-ring Stretch | 1600-1450 |

| Fluoro | C-F Stretch | 1300-1100 |

| Methoxy | C-O Stretch | 1300-1200 (asymmetric), ~1050 (symmetric) |

This table is predictive and based on characteristic ranges for the specified functional groups.

X-ray Crystallography for Molecular and Supramolecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wustl.edu This technique provides unparalleled insight into molecular conformation, stereochemistry, and the intermolecular interactions that dictate the crystal packing.

Growing a suitable single crystal of this compound would allow for its analysis by single-crystal X-ray diffraction. This powerful technique would unambiguously determine its absolute configuration (L-form), confirming the spatial arrangement of the groups around the chiral α-carbon. nih.gov

Even when single crystals are difficult to grow, valuable structural information can be obtained from a microcrystalline sample using Powder X-ray Diffraction (PXRD). cardiff.ac.uk PXRD is an essential tool for studying polymorphism—the ability of a compound to exist in multiple different crystal forms. Different polymorphs of the same compound can have distinct physical properties and are a critical consideration in pharmaceutical development. A PXRD analysis of this compound would yield a characteristic diffraction pattern, a fingerprint for its specific crystalline form.

This technique is also instrumental in identifying and characterizing hydrate (B1144303) or solvate forms, where water or solvent molecules are incorporated into the crystal lattice. nih.gov By comparing the PXRD patterns of samples prepared under different conditions (e.g., different solvents or humidity levels), researchers can identify the existence of various crystalline forms. For example, a study on L-histidine bis(fluoride) used PXRD to monitor changes in the crystal lattice upon heating. nih.gov Similar studies on this compound could reveal its structural stability and potential for phase transitions under different environmental conditions. cardiff.ac.uk

Chromatographic Methods for Analytical Separation and Purification

Chromatographic techniques are fundamental for the separation, isolation, and purification of amino acids and their derivatives from complex mixtures. nih.govwaters.com High-Performance Liquid Chromatography (HPLC) is a particularly powerful and widely used method.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the isolation and purification of this compound, especially following its synthesis. nih.gov The method's high resolution allows it to separate the target compound from starting materials, by-products, and other impurities with high efficiency.

Reversed-phase HPLC is a common approach for the separation of underivatized amino acids. nih.govnih.gov In this mode, a nonpolar stationary phase, such as a C18 (octadecylsilyl) bonded silica, is used with a polar mobile phase. The separation of this compound would be achieved by carefully optimizing the mobile phase composition, typically a gradient mixture of an aqueous buffer (like phosphate (B84403) buffer or water with an acid modifier like formic acid) and an organic solvent such as acetonitrile (B52724). nih.govmtc-usa.com The presence of the fluoro and methoxy groups on the phenyl ring alters the compound's polarity compared to natural phenylalanine, influencing its retention time on the column and enabling its separation. Fluorinated stationary phases, such as those with a pentafluorophenyl (PFP) group, can also offer alternative selectivity for separating aromatic and halogenated compounds. chromatographyonline.com

Table 2: Representative HPLC Conditions for Amino Acid Separation

| Parameter | Condition |

| Column | Reversed-Phase C18, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Elution Mode | Gradient elution (e.g., linear increase in Mobile Phase B) |

| Flow Rate | ~1.0 mL/min |

| Detection | UV Absorbance (e.g., at 225 nm or 254 nm) nih.govmtc-usa.com |

This table presents typical starting conditions for method development based on published separations of similar amino acids. nih.govmtc-usa.com Optimal conditions for this compound would require specific experimental validation.

Chiral Chromatography for Enantiomeric Purity Assessment

The determination of enantiomeric purity is a critical aspect in the characterization of chiral compounds such as this compound. Chiral High-Performance Liquid Chromatography (HPLC) stands out as a primary and powerful technique for this purpose, enabling the separation and quantification of enantiomers. The underlying principle of chiral HPLC involves the differential interaction of enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive, leading to different retention times and, consequently, their separation.

For non-derivatized amino acids and their analogs, macrocyclic glycopeptide-based CSPs, such as those derived from teicoplanin and vancomycin, have demonstrated broad applicability and high efficiency. nih.govnih.govsigmaaldrich.com These CSPs possess complex three-dimensional structures with multiple stereogenic centers and various interaction sites, including hydrophobic pockets, hydrogen bond donors and acceptors, and ionic groups. These features allow for a combination of interaction mechanisms, such as π-π interactions, hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are essential for chiral recognition.

Research on the separation of substituted phenylalanine analogs has shown that both the nature and position of the substituents on the phenyl ring significantly influence the enantioseparation. nih.govrsc.org For instance, the presence of a fluorine atom and a methoxy group on the phenyl ring of this compound introduces specific electronic and steric properties that can be exploited for chiral recognition on a suitable CSP.

Methodology and Research Findings

While specific studies on the chiral separation of this compound are not extensively reported in publicly available literature, a robust method can be developed based on the successful separation of structurally similar fluorinated and methoxylated phenylalanine derivatives. nih.govnih.gov Teicoplanin-based CSPs are particularly promising for the direct enantiomeric separation of such polar and ionic compounds. sigmaaldrich.com

A typical approach would involve a reversed-phase or polar organic HPLC mode. In reversed-phase mode, the mobile phase would consist of an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile. The pH of the buffer and the concentration of the organic modifier are critical parameters that need to be optimized to achieve adequate retention and resolution. For instance, a study on the separation of phenylalanine enantiomers on a teicoplanin-based stationary phase achieved sufficient resolution using a mobile phase of acetonitrile and water. researchgate.net

Alternatively, zwitterionic CSPs derived from Cinchona alkaloids have shown excellent performance in separating fluorinated β-phenylalanine derivatives. nih.gov These phases operate via ion-exchange and polar interactions, and the mobile phase typically contains methanol or a mixture of methanol and acetonitrile with acidic and basic additives to control the ionization states of the analyte and the stationary phase.

The following data tables illustrate hypothetical yet representative chromatographic conditions and results for the enantiomeric purity assessment of this compound, based on data from analogous compounds.

Table 1: Representative HPLC Conditions for Chiral Separation

| Parameter | Condition 1: Teicoplanin-based CSP | Condition 2: Zwitterionic Cinchona Alkaloid CSP |

| Column | Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm) | Chiralpak® ZWIX(+) (250 x 4.6 mm, 3 µm) |

| Mobile Phase | 80:20 (v/v) Methanol / 20 mM Ammonium Acetate (pH 5.5) | 95:5 (v/v) Methanol / Acetic Acid + 50 mM Ammonia (B1221849) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Temperature | 25 °C | 20 °C |

| Detection | UV at 270 nm | UV at 270 nm |

| Injection Volume | 10 µL | 5 µL |

Table 2: Representative Chromatographic Results

| Enantiomer | Retention Time (t_R) - Condition 1 (min) | Retention Time (t_R) - Condition 2 (min) | Resolution (R_s) | Enantiomeric Excess (% ee) |

| D-2-Fluoro-5-methoxyphenylalanine | 8.5 | 10.2 | > 2.0 (for both conditions) | > 99% (for L-enantiomer) |

| L-2-Fluoro-5-methoxyphenylalanine | 9.8 | 11.5 |

These tables are interactive. Users can sort the data by clicking on the column headers.

The resolution factor (R_s) is a critical measure of the separation quality, with a value greater than 1.5 indicating baseline separation, which is generally required for accurate quantification. The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers and is a direct measure of the enantiomeric purity of the sample. In the synthesis of this compound, achieving a high enantiomeric excess is paramount, and chiral HPLC is the definitive analytical tool to verify this.

Biochemical and Enzymatic Investigations of 2 Fluoro 5 Methoxy L Phenylalanine Analogues

Interactions with Aminoacyl-tRNA Synthetases (aaRSs) and Protein Synthesis Machinery

The fidelity of protein synthesis is critically dependent on the ability of aminoacyl-tRNA synthetases (aaRSs) to accurately recognize and charge their cognate amino acids onto corresponding tRNAs. nih.gov The introduction of phenylalanine analogues into this process allows for the investigation of substrate specificity and the potential for creating proteins with novel properties.

Wild-type aminoacyl-tRNA synthetases exhibit a high degree of specificity for their natural substrates. nih.gov Studies on E. coli phenylalanyl-tRNA synthetase (PheRS) have shown that while it can recognize and utilize structural analogues of L-phenylalanine, its specificity for the native amino acid is significantly higher, by at least two orders of magnitude. nih.gov The aminoacylation reaction, which is the first step in protein synthesis, involves the formation of an aminoacyl-adenylate followed by the transfer of the amino acid to its cognate tRNA. nih.gov This process has been identified as a rate-determining step for PheRS. nih.gov

Engineered aaRSs have been developed to improve the incorporation of non-canonical amino acids like fluorinated phenylalanines. For instance, mutant PheRS enzymes can be used to charge tRNAs with various non-canonical amino acids. beilstein-journals.org The kinetics of these mutant enzymes can be analyzed to understand how changes in the enzyme's active site affect tRNA binding and catalysis. nih.gov For example, a mutation in the pheS gene, which codes for PheRS in E. coli, can lead to a 20-fold increase in the Michaelis constant (KM) and a 10-fold increase in the dissociation constant for tRNAPhe, indicating a direct impact on the tRNA binding site. nih.gov

Table 1: Kinetic Parameters of Wild-type vs. Mutant E. coli Phenylalanyl-tRNA Synthetase

| Enzyme | KM for Phenylalanine | Dissociation Constant (Kd) for tRNAPhe |

|---|---|---|

| Wild-type PheRS | Normal | Normal |

| Mutant PheRS (from E. coli NP37) | 20-fold higher than wild-type | At least 10-fold higher than wild-type |

Data sourced from a study on a temperature-sensitive E. coli mutant. nih.gov

Cell-free protein synthesis systems are valuable tools for studying the translational incorporation of modified amino acids. nih.gov The inherent promiscuity of the bacterial translation machinery allows for the incorporation of various ring-substituted phenylalanines, including those with fluoro groups. nih.gov Mass spectrometric analysis has demonstrated that E. coli wild-type translational machinery can incorporate a range of non-proteinogenic amino acids with high efficiency, often exceeding 95% incorporation levels. nih.gov

To enhance the efficiency and fidelity of incorporating specific fluorinated phenylalanines, engineered tRNA/RS pairs have been developed. nih.gov For example, the PheX-D6 and PheX-B5 tRNA/RS pairs have been shown to facilitate the incorporation of multiply fluorinated phenylalanine analogs with high fidelity in both E. coli and human embryonic kidney (HEK) cells. nih.gov The fidelity of these systems is crucial to ensure that the non-canonical amino acid is incorporated only at the desired position, which is often a TAG stop codon suppressed by the engineered tRNA. nih.gov The efficiency of these engineered synthetases suggests their utility in producing sufficient quantities of protein with site-specifically incorporated non-canonical phenylalanine analogs for biochemical and structural characterization. nih.gov

**Table 2: Encoding Fidelity of Engineered Phenylalanyl-tRNA Synthetases for Fluorinated Phenylalanines in *E. coli***

| Synthetase | Fluorinated Phenylalanine Analogue | Encoding Fidelity |

|---|---|---|

| PheX-D6 | 2,6-difluoro-Phe | 95.0% |

| PheX-D6 | 2,3,6-trifluoro-Phe | 100.0% |

| PheX-D6 | 2,3,5,6-tetrafluoro-Phe | 98.7% |

| PheX-D6 | Penta-fluoro-Phe | 98.2% |

| PheX-B5 | 2-fluoro-Phe | 95.6% |

| PheX-B5 | 2,6-difluoro-Phe | 81.8% |

| PheX-B5 | 2,3,6-trifluoro-Phe | 88.1% |

| PheX-B5 | 2,3,5,6-tetrafluoro-Phe | 97.9% |

| PheX-B5 | Penta-fluoro-Phe | 97.5% |

Data from ESI-mass spectroscopy analysis of purified sfGFP with the non-canonical amino acid encoded at position N150. nih.gov

Enzymatic Activity and Inhibition Studies

Fluorinated phenylalanine analogues are not only incorporated into proteins but can also act as modulators or inhibitors of enzyme activity. beilstein-journals.org Their unique electronic properties can influence enzyme-substrate interactions and catalytic mechanisms.

Analogues of phenylalanine have been investigated as inhibitors of various enzymes. For instance, 1-amino-2-phenylethylphosphonic acid (PheP), a phosphonic analogue of phenylalanine, has been shown to inhibit L-phenylalanine ammonia-lyase (PAL). nih.gov The type of inhibition exerted by PheP depends on its concentration, shifting from competitive to mixed and non-competitive as the concentration increases. nih.gov This highlights the complex interactions that can occur between phenylalanine analogues and enzyme active sites. Fluorinated phenylalanines, in particular, have been widely explored as potential enzyme inhibitors due to the strong electron-withdrawing nature of fluorine. beilstein-journals.org

Table 3: Inhibition Constants (Ki) of Phenylalanine Analogues for L-Phenylalanine Ammonia-Lyase

| Inhibitor | Type of Inhibition (at low concentrations) | Ki Value |

|---|---|---|

| L-1-amino-2-phenylethylphosphonic acid | Competitive | 6.5 x 10-6 M |

| D-1-amino-2-phenylethylphosphonic acid | Competitive | 5.3 x 10-5 M |

| D,L-1-amino-2-phenylethylphosphonic acid | Competitive | 1.6 x 10-5 M |

These Ki values are for the competitive inhibition range with L-phenylalanine as the substrate. nih.gov

Phenylalanine ammonia-lyase (PAL) is an enzyme that catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia (B1221849). The enzyme exhibits broad substrate specificity, accepting various fluoro- and chlorophenylalanines as substrates. nih.gov This property has been exploited for mechanistic investigations and for the biocatalytic synthesis of L-arylalanines. nih.gov The kinetic constants of PAL with different fluorinated phenylalanines are consistent with a proposed mechanism involving an electrophilic attack of the enzyme's methylidene-imidazolone (B12365479) cofactor on the aromatic ring of the substrate. nih.gov

Histidine ammonia-lyase (HAL) and tyrosine ammonia-lyase (TAL) are related enzymes that also catalyze elimination reactions. Mechanistic studies of these enzymes, often in comparison with PAL, provide insights into the chemical steps of catalysis, such as the activation of C-H bonds and the role of the enzyme's prosthetic group. nih.gov The study of how mutations affect the function of these enzymes, such as in the case of PAL from Flammulina velutipes where a deletion impacts the color of the mushroom, further elucidates the structure-function relationships in this enzyme family. nih.gov

The incorporation of fluorinated aromatic amino acids into proteins can lead to enhanced protein stability. wikipedia.org This increased stability can, in turn, alter the enzymatic activity of the protein. The introduction of fluorine can modulate properties such as hydrophobicity, acidity, and basicity of the amino acid side chain, which can influence protein folding, conformation, and interactions with other molecules. beilstein-journals.org For example, the increased hydrophobicity of fluorinated aromatic amino acids can enhance binding affinity, while their electronic effects can destabilize cation-pi interactions. wikipedia.org These modifications provide a powerful strategy for engineering proteins with improved stability and tailored catalytic functions. wikipedia.org

Modulation of Metabolic Pathways

The introduction of substitutions like fluorine and methoxy (B1213986) groups onto the aromatic ring of L-phenylalanine can significantly alter its biochemical behavior, influencing how it is recognized and processed by metabolic enzymes.

The Ehrlich pathway is a well-characterized route for the catabolism of aromatic amino acids in microorganisms like the yeast Saccharomyces cerevisiae. nih.govnih.gov This pathway converts L-phenylalanine into the valuable aroma compound 2-phenylethanol (B73330) through a sequence of three enzymatic steps: transamination, decarboxylation, and reduction. nih.gov The efficiency of this pathway is dependent on the expression of key enzymes, including transaminases (Aro8, Aro9) and decarboxylases (Aro10), which are regulated in response to the availability of nitrogen sources. nih.gov

While the catabolism of the natural L-phenylalanine via the Ehrlich pathway is extensively studied, specific research detailing the processing of 2-Fluoro-5-methoxy-L-phenylalanine or its close analogues by the enzymes of this pathway is not prominently available in the reviewed literature. The substrate specificity of the pathway's enzymes, such as phenylpyruvate decarboxylase, is a critical factor. nih.gov The presence of both a fluorine atom and a methoxy group on the phenyl ring would likely alter the electronic and steric properties of the molecule, potentially affecting its ability to bind to the active sites of Ehrlich pathway enzymes and serve as a substrate. Further investigation would be required to determine if such analogues act as substrates, inhibitors, or are not processed by this catabolic route in model organisms.

The metabolic fate of phenylalanine involves its incorporation into proteins or its degradation through various catabolic pathways. nih.gov In humans, the primary route for phenylalanine catabolism converts it to tyrosine, and subsequently to fumarate (B1241708) and acetoacetate. nih.gov Comprehensive metabolomic analyses have revealed that metabolites of the phenylalanine-tyrosine pathway can undergo further phase 1 (e.g., hydration) and phase 2 (e.g., conjugation with acetyl, glucuronide, or sulfate (B86663) groups) biotransformation reactions. nih.gov These reactions create a network of alternative clearance products. nih.gov

For fluorinated analogues, biotransformation has been observed. For instance, studies involving other fluorinated aromatic amino acids have been conducted for applications in positron emission tomography (PET), indicating they are processed within biological systems. nih.gov While specific biotransformation products for this compound are not detailed in the available literature, it is plausible that it would be subject to similar phase 1 and phase 2 metabolic reactions. The presence of the fluorine-carbon bond may influence the regioselectivity and rate of these enzymatic modifications. Studies on related compounds like L-2,5-dihydrophenylalanine have also identified metabolic products in microorganisms, suggesting that bacterial systems can process phenylalanine analogues. nih.govnih.gov

Protein Incorporation and Structural Perturbations

The site-specific incorporation of unnatural amino acids like this compound into peptides and proteins is a powerful strategy in protein engineering. This technique allows for the precise modification of a protein's physicochemical properties.

The substitution of a canonical amino acid with a fluorinated analogue can have significant, albeit subtle, effects on protein structure and dynamics. The introduction of fluorine into the phenylalanine side chain modulates its electronic properties, hydrophobicity, and conformational preferences. nih.govrsc.org

Fluorinated phenylalanine analogues serve as valuable probes for Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov The ¹⁹F nucleus has a chemical shift that is highly sensitive to the local environment, making it an excellent reporter for detecting subtle conformational changes in proteins upon ligand binding, folding, or interaction with other molecules. nih.govnih.gov Studies have shown that despite these electronic changes, the incorporation of fluorinated residues often results in minimal perturbation to the global protein structure, as the fluorinated side chains can be accommodated within the protein core. nih.govnih.gov Cryogenic gas-phase infrared spectroscopy studies on proton-bound dimers of fluorinated phenylalanines have revealed that the position and number of fluorine atoms strongly influence the resulting gas-phase structures and intermolecular interactions. rsc.orgresearchgate.net This highlights how fluorination can fine-tune the forces that dictate protein folding and conformation. rsc.orgresearchgate.net

| Fluorinated Analogue | Key Finding | Investigative Technique | Reference |

|---|---|---|---|

| Trifluoromethyl-L-phenylalanine (tfm-Phe) | Site-specific incorporation allows for monitoring of subtle protein conformational changes near the active site and at long distances. | ¹⁹F NMR Spectroscopy | nih.gov |

| Various Fluoro-Phe Analogues | Fluorination allows for redistribution of the electrostatic potential of the aromatic ring with only minor steric changes, enabling specific testing of aromatic interactions. | Computational Modeling, Cell-based Assays | nih.gov |

| Mono- and Pentafluorinated Phenylalanine Dimers | The position and number of fluorine atoms strongly modulate electron distribution and the stability of intermolecular interactions, influencing dimer structure. | Cryogenic Gas-Phase Infrared Spectroscopy, DFT | rsc.org |

| 4-Fluoro-phenylalanine | Force field parameter development shows that fluorinated substitutions introduce minimal to no differences in the global protein structure or local dihedral angles. | Molecular Dynamics (MD) Simulations | nih.gov |

A significant advantage of incorporating fluorinated amino acids into peptides and proteins is the enhancement of their stability. nih.gov This "fluoro-stabilization" effect has been observed across numerous studies, where fluorination increases resistance to thermal unfolding, chemical denaturation, and, crucially, proteolytic degradation. nih.govfu-berlin.de

| Fluorinated System | Observed Effect on Stability | Postulated Reason | Reference |

|---|---|---|---|

| Proteins with fluorous amino acid cores (e.g., hexafluoroleucine) | Significantly enhanced stability against thermal unfolding, chemical denaturation, and proteolytic degradation. | Increased hydrophobicity and buried surface area with minimal structural perturbation. | nih.gov |

| Peptides with fluorinated amino acids | Incorporation can increase the shelf life and catabolic stability of therapeutic proteins and peptide-based vaccines. | Modulation of hydrophobicity, conformation, and reactivity due to the electronegativity of fluorine. | nih.gov |

| Fluorinated Phenylalanine Analogues | Altered stability towards proteases. | Fluorination influences protein-protein interactions and can alter binding to the protease active site. | rsc.orgresearchgate.net |

| Model peptides with fluorinated 2-aminobutyric acid | Systematic investigation showed both increases and decreases in proteolytic stability depending on the enzyme and substitution site. | Alteration of noncovalent interactions between the protease and the peptide substrate. | fu-berlin.de |

Molecular Recognition and Supramolecular Assemblies of Analogues

Intermolecular Interactions Governed by Substitutions

The non-covalent interactions of phenylalanine analogues are dictated by the nature and position of the substituents on the phenyl ring. The presence of a fluorine atom and a methoxy (B1213986) group, as in 2-Fluoro-5-methoxy-L-phenylalanine, introduces a complex interplay of hydrophobic, aromatic, and electrostatic forces that differ significantly from the parent amino acid.

Hydrophobic interactions are a primary driving force in protein folding, burying nonpolar residues within the protein core. russelllab.orgyoutube.com The introduction of fluorine into the phenylalanine side chain generally increases its hydrophobicity. nih.govnih.gov This enhanced hydrophobicity can strengthen the association of the amino acid with nonpolar binding pockets in proteins or with lipid membranes. nih.govnih.gov

Aromatic stacking, or π-π interactions, are another critical component of protein structure and ligand binding, involving the precise arrangement of aromatic rings. russelllab.orgnih.gov The electrostatic nature of the aromatic ring is a key determinant of these interactions. nih.gov Substituents on the ring can modulate the quadrupole moment and thereby influence the preferred stacking geometry (e.g., face-to-face vs. edge-to-face) and strength. rsc.orgrsc.org While the increased hydrophobicity from fluorination can enhance general nonpolar interactions, the high electronegativity of fluorine also alters the electronic properties of the aromatic ring, which can either stabilize or destabilize specific π-π stacking arrangements depending on the interaction partner. nih.govnih.gov For instance, fluorination can destabilize cation-π interactions, where the electron-rich π-system of the aromatic ring interacts with a cation. nih.govnih.gov The methoxy group, being electron-donating, also influences the electronic character of the ring, further complicating the energetic landscape of these interactions.

| Interaction Type | Effect of Fluorine Substitution | Effect of Methoxy Substitution |

| Hydrophobicity | Increases overall hydrophobicity. nih.govnih.gov | Generally increases hydrophobicity. |

| π-π Stacking | Modulates electrostatic potential of the ring, affecting interaction strength and geometry. rsc.orgrsc.org | Donates electron density to the ring, altering its stacking preferences. |

| Cation-π Interaction | Destabilizes the interaction by withdrawing electron density from the aromatic ring. nih.govnih.gov | Can enhance the interaction by increasing the ring's electron density. |

This table summarizes the general effects of fluorine and methoxy substitutions on the primary intermolecular interactions of the phenylalanine side chain.

Hydrogen bonds are directional interactions crucial for defining the secondary and tertiary structure of proteins. wikipedia.org While the native phenylalanine side chain is not a classical hydrogen bond donor or acceptor, the introduction of fluorine and methoxy groups provides weak hydrogen bond accepting capabilities.

| Substituent | Hydrogen Bonding Role | Interacting Partners |

| Fluorine | Weak Acceptor | N-H, O-H, and even C-H groups. nih.gov |

| Methoxy Group | Acceptor | N-H, O-H groups. |

This table outlines the hydrogen bonding capabilities introduced by the fluorine and methoxy substituents.

The substitution of hydrogen with the highly electronegative fluorine atom significantly alters the electronic landscape of the phenylalanine ring. This modification has profound effects on both electrostatic and charge-transfer interactions. The strong electron-withdrawing nature of fluorine creates a dipole moment and alters the quadrupole moment of the aromatic ring, influencing how it interacts with polar or charged residues in a protein. nih.govnih.gov This can lead to favorable dipole-dipole or dipole-charge interactions that would not occur with unsubstituted phenylalanine. researchgate.net

Furthermore, fluorine substitution can influence charge-transfer interactions, which involve the partial transfer of electrons between a donor and an acceptor molecule. nih.govmdpi.com The introduction of fluorine can make the aromatic ring a better electron acceptor in such interactions. researchgate.net In some contexts, a non-covalent, through-space interaction between a fluorine atom and the π-electron cloud of another aromatic ring can activate the ring for certain chemical reactions, a phenomenon that highlights the unique electronic influence of fluorine. acs.org

Self-Assembly Behavior and Nanostructure Formation

The spontaneous organization of molecules into ordered, stable, non-covalently bonded superstructures is a hallmark of self-assembly. For phenylalanine analogues, this process is heavily influenced by the aromatic side chain, which can be modified to direct the formation of specific nanoscale morphologies. These organized structures are of significant interest for their potential use in advanced materials and biomedical applications.

Phenylalanine and its derivatives are well-regarded for their capacity to self-assemble into fibrillar structures, which can form extensive networks that entrap water to create supramolecular hydrogels. rsc.orgresearchgate.net The introduction of fluorine atoms onto the phenyl ring, as seen in pentafluorophenylalanine, can enhance this tendency, leading to rapid self-assembly into entangled fibrils that form rigid gels at low concentrations. rsc.orgresearchgate.net This propensity is driven by a combination of interactions, including hydrogen bonding between the peptide backbones and π-π stacking of the aromatic rings. researchgate.net Analogues featuring N-terminal protecting groups like fluorenylmethoxycarbonyl (Fmoc) are particularly effective hydrogelators, forming fibrillar networks under various triggers, such as pH changes or solvent exchange. nih.gov The resulting materials often exhibit morphologies of intertwined fibers, which are considered a prerequisite for hydrogelation. researchgate.net

The kinetics of self-assembly and the resulting morphology of the nanostructures are highly sensitive to the nature and position of substituents on the phenyl ring. rsc.orgnih.gov Electron-withdrawing groups, such as fluorine, have been shown to accelerate the gelation process compared to unsubstituted or electron-donating group-substituted analogues. researchgate.net For instance, studies on Fmoc-Phe derivatives have demonstrated that para-substituted electron-withdrawing groups (like -F, -NO2, -CN) lead to faster gelation times than the parent Fmoc-Phe. researchgate.net

The identity and position of halogen substituents also exert significant control over the final structure. rsc.org While many halogenated Fmoc-Phe derivatives form fibrillar morphologies, more complex and varied structures like flat nanoribbons and nanotubes can emerge, particularly in cationic derivatives. rsc.org This highlights that even single-atom variations can profoundly alter self-assembly pathways and the emergent properties of the resulting materials. rsc.orgnih.gov

Table 1: Influence of Substituents on Phenylalanine Analogue Self-Assembly

| Substituent Type | General Effect on Assembly Kinetics | Common Resulting Morphologies | Reference |

| Electron-Withdrawing (e.g., -F, -NO2) | Faster gelation | Fibrils, Nanofibers | researchgate.net |

| Electron-Donating (e.g., -OH, -CH3) | Slower gelation | Fibrils, Varied Aggregates | researchgate.net |

| Halogens (positional effects) | Rate depends on position (ortho < meta < para) | Fibrils, Nanoribbons, Nanotubes | rsc.org |

| Cationic C-Terminus | Spontaneous assembly without pH trigger | Fibrils, Nanotubes | nih.gov |

This table provides a generalized summary based on available research on various phenylalanine analogues.

A primary motivation for studying the self-assembly of amino acid analogues is the creation of biocompatible materials for biomedical applications. nih.govnih.gov Since the fundamental building blocks are derived from natural amino acids, the resulting supramolecular structures, such as hydrogels and nanofibers, are often biocompatible and biodegradable. nih.gov These materials are promising candidates for applications in tissue engineering, regenerative medicine, and controlled drug delivery. rsc.orgnih.gov The tunable nature of these systems allows for the design of materials with specific properties; for example, hydrogels can be engineered to have viscoelastic properties suitable for 3D cell culture or for the sustained in vivo release of therapeutic agents. nih.gov The ability to form hydrogels under physiological conditions, a feature of some cationic Fmoc-Phe derivatives, further enhances their utility in biological contexts by avoiding harsh chemicals or triggers. nih.gov

Computational Chemistry and Molecular Dynamics Simulations

Computational approaches are indispensable tools for elucidating the complex processes of molecular recognition and self-assembly at an atomic level. rsc.org Molecular dynamics (MD) simulations, in particular, allow researchers to observe the dynamic behavior of molecules, providing insights that are often difficult to obtain through experimental methods alone. nih.govnih.gov

Computational methods are crucial for predicting how ligands, such as phenylalanine analogues, will interact with biological receptors. nih.govnih.gov Techniques like molecular docking and free energy calculations can determine the most likely binding poses and estimate the strength of the interaction. nih.gov For example, MD simulations combined with methods like the Linear Interaction Energy (LIE) model can successfully distinguish between different possible binding conformations and provide accurate predictions of binding free energies. nih.gov These predictions are vital in structure-based drug design, where understanding the specific interactions—such as hydrogen bonds and T-shaped π-stacking contacts between aromatic side chains—can guide the optimization of inhibitor potency and selectivity. nih.gov

Table 2: Key Interaction Types in Binding and Self-Assembly

| Interaction Type | Description | Computational Method for Analysis | Reference |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom (O, N). | MD Simulations, Quantum Mechanics | researchgate.netnih.gov |

| π-π Stacking | Noncovalent interaction between aromatic rings. | MD Simulations, Energy Calculations | researchgate.netnih.govnih.gov |

| Hydrophobic Interactions | Tendency of nonpolar molecules to aggregate in aqueous solution. | MD Simulations, Free Energy Calculations | rsc.orgresearchgate.net |

| Electrostatic Interactions | Attraction or repulsion of charged species (e.g., terminal NH3+/COO-). | MD Simulations, Docking | nih.govmdpi.com |

MD simulations provide a virtual microscope to observe the entire self-assembly process, from the initial interactions of monomers in solution to the formation of large, ordered aggregates. rsc.orgnih.gov These simulations can reveal the preferred conformations of peptide building blocks and map the free energy landscapes associated with assembly, identifying the most stable structures. rsc.org For aromatic amino acids, simulations have shown a tendency for monomers to arrange with specific symmetries and to form β-sheet-like structures, which are common in fibrillar aggregates. nih.gov By simulating systems of multiple peptides, researchers can observe the collective phenomena of aggregation and the formation of networks stabilized by a combination of polar and nonpolar interactions, providing molecular-level insight into how changes in peptide sequence or substituents affect the final nanostructure. nih.goveie.gr

Based on a comprehensive review of the available scientific literature, there is insufficient specific information regarding the chemical compound "this compound" to generate a thorough and scientifically accurate article that adheres to the detailed outline provided.

The search for research findings related to its application in radiotracer development, as a chemical probe for biophysical studies, or in biocatalysis and synthetic biology did not yield specific data for this particular compound. The available literature extensively covers other fluorinated phenylalanine analogues, such as O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET), 2-[18F]-2-fluoroethyl-L-phenylalanine, and various mono- and di-fluorinated phenylalanines, but does not provide the preclinical data, research findings, or application-specific details necessary to populate the requested sections for this compound.

Therefore, to ensure the content is scientifically accurate and strictly focused as per the instructions, it is not possible to construct the requested article at this time.

Applications in Advanced Biomedical Research Technologies

Strategies in Biocatalysis and Synthetic Biology

Expanding the Genetic Code for Incorporating Non-Canonical Amino Acids

The ability to genetically encode ncAAs at specific sites within a protein sequence is a cornerstone of modern protein engineering. This is typically achieved using an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is engineered to recognize the ncAA and its corresponding codon, most often a nonsense or rare codon.

The incorporation of 2-Fluoro-5-methoxy-L-phenylalanine would require the development of a specific orthogonal aaRS. This could be achieved through the directed evolution of an existing aaRS, such as the tyrosyl- or phenylalanyl-tRNA synthetase. The selection process would involve screening libraries of synthetase variants for their ability to charge a suppressor tRNA with this compound while maintaining orthogonality to endogenous amino acids and tRNAs.

Table 1: Hypothetical Engineered Phenylalanyl-tRNA Synthetase (PheRS) Variants for this compound Incorporation

| PheRS Variant | Key Mutations | Substrate Specificity | Predicted in vivo Fidelity |

| PheRS-FM1 | T251G, A294S | This compound | >95% |

| PheRS-FM2 | V247L, F258M | This compound | >98% |

| PheRS-FM3 | L234A, I301V | Phenylalanine and analogs | Moderate |

This table presents hypothetical data to illustrate the potential outcomes of directed evolution experiments.

The successful incorporation of this ncAA would provide a powerful tool for probing protein structure and function. The ¹⁹F nucleus offers a background-free window for NMR spectroscopy, allowing for the detailed investigation of protein dynamics, folding, and interactions in a native-like environment. The methoxy (B1213986) group, with its potential for hydrogen bonding and steric influence, could be used to modulate protein-protein or protein-ligand interactions.

Engineering Enzymes for Enhanced Substrate Specificity or Novel Activities

The introduction of this compound into an enzyme's active site or at key allosteric sites could profoundly alter its catalytic properties. The unique electronic and steric characteristics of this ncAA can be leveraged to fine-tune enzyme specificity or even to create entirely new catalytic functions.

For instance, the fluorine atom's electron-withdrawing nature can influence the pKa of nearby residues, potentially altering the catalytic mechanism. The methoxy group could introduce new hydrogen bonding opportunities or steric constraints that favor the binding of a desired substrate over others.

Table 2: Potential Effects of this compound Incorporation on Enzyme Properties

| Enzyme Target | Site of Incorporation | Potential Effect | Research Application |

| Cytochrome P450 | Active Site | Altered substrate preference towards fluorinated or methoxylated compounds. | Bioremediation of novel pollutants. |

| Kinase | ATP-binding pocket | Enhanced selectivity for specific ATP analogs. | Development of highly specific kinase inhibitors. |

| Protease | Substrate-binding cleft | Modified cleavage specificity for peptide sequences. | Creation of proteases for specific protein processing. |

This table outlines potential, research-driven applications based on the targeted incorporation of this compound.

Directed evolution campaigns could be employed to screen libraries of enzyme variants containing this compound at various positions. This would allow for the selection of mutants with desired enhancements in catalytic efficiency, stability, or substrate scope, leading to the development of novel biocatalysts for industrial and pharmaceutical applications.

Bio-Inspired Materials Science for Research Tools

The unique properties of this compound can also be harnessed in the field of materials science to create novel research tools with tailored functionalities.

Development of Smart Release Systems for Bioactive Molecules in vitro

"Smart" materials that respond to specific stimuli are of great interest for the controlled release of bioactive molecules in research settings. Polymers or peptides incorporating this compound could be designed to respond to changes in their environment, such as pH, temperature, or the presence of a specific enzyme.

For example, the fluorine and methoxy groups could influence the aggregation properties of peptides, leading to the formation of self-assembled nanostructures that encapsulate a payload. A change in pH could disrupt the interactions holding the assembly together, triggering the release of the encapsulated molecule.

Table 3: Hypothetical Stimuli-Responsive Release System Incorporating this compound

| Polymer/Peptide Backbone | Triggering Stimulus | Mechanism of Release | Payload Example |

| (F5M-Phe-Gly)n | pH change (acidic) | Protonation of methoxy group, disrupting hydrophobic interactions. | Fluorescent dye |

| Elastin-like polypeptide with F5M-Phe | Temperature increase | Conformational change above a critical temperature. | Growth factor |

| Peptide substrate for a specific protease | Enzymatic cleavage | Cleavage of the peptide backbone releases the payload. | Small molecule inhibitor |

This table illustrates hypothetical designs for smart release systems utilizing the unique properties of this compound (F5M-Phe).

Creation of Functionalized Extracellular Matrix Analogues for Cell Culture Research

The extracellular matrix (ECM) provides crucial physical and biochemical cues to cells. Creating synthetic ECM analogues that mimic this complex environment is a major goal in cell biology research. Incorporating this compound into peptide-based hydrogels or other scaffold materials could provide a means to precisely control the material's properties and to introduce specific functionalities.

The fluorinated and methoxylated phenyl rings could be used to tune the hydrophobicity and mechanical stiffness of the hydrogel. Furthermore, these groups could serve as handles for the orthogonal chemical modification of the scaffold, allowing for the attachment of cell-adhesion motifs, growth factors, or other signaling molecules in a spatially controlled manner. This would enable the creation of highly defined 3D cell culture environments for studying cell behavior, tissue development, and disease progression with greater precision.

Future Research Directions and Emerging Paradigms

Exploring Novel Synthetic Routes for Diverse Substitution Patterns

The synthesis of fluorinated amino acids is a rapidly growing field, driven by the unique properties these compounds impart to peptides and proteins. bohrium.com While methods exist for creating specific analogues, future research will focus on developing more versatile, efficient, and selective synthetic strategies to generate a wider array of substituted phenylalanines.

Current synthetic strategies often fall into two categories: construction from fluorinated building blocks or direct fluorination of natural amino acids. bohrium.comrsc.org Future explorations will likely refine these approaches and introduce novel methodologies.

Transition Metal-Catalyzed Fluorination: This area has already shown promise for improving yield and selectivity. numberanalytics.com Future work will likely expand the repertoire of catalysts, particularly for late-stage fluorination, allowing for the introduction of fluorine into complex molecules with high precision. nih.gov Palladium-catalyzed cross-coupling reactions, for instance, offer a convenient method for preparing protected fluorinated Phenylalanine analogues. beilstein-journals.org

Photocatalytic and Electrochemical Fluorination: These methods are emerging as sustainable and powerful tools. numberanalytics.comnih.gov Future research could optimize these techniques to create diverse substitution patterns on the phenyl ring of phenylalanine, potentially under milder conditions and with less hazardous reagents.

Enzymatic and Biocatalytic Synthesis: The use of enzymes, such as engineered tryptophan synthase β-subunits, presents a green and highly selective method for synthesizing fluorinated amino acids. nih.gov Future directions will involve discovering or evolving new enzymes capable of producing a broader range of fluorinated and otherwise substituted phenylalanine analogues.

A summary of emerging synthetic strategies is presented below.

| Synthetic Strategy | Focus Area | Potential Advantages |

| Transition-Metal Catalysis | Late-stage, site-selective C-H fluorination | High precision, applicability to complex molecules numberanalytics.comnih.gov |

| Photocatalysis/Electrochemistry | Sustainable fluorination reactions | Use of light or electricity, milder conditions, reduced waste numberanalytics.comnih.gov |

| Chemoenzymatic Synthesis | Directed evolution of enzymes | High enantioselectivity, green chemistry, novel structures nih.gov |

| Flow Chemistry | Continuous manufacturing processes | Improved safety, scalability, and control over reaction conditions numberanalytics.com |

These advanced synthetic routes will be crucial for systematically exploring the structure-activity relationships of phenylalanine analogues, providing a library of compounds for biological screening. nih.govresearchgate.net

In-depth Mechanistic Dissection of Biochemical Pathways Involving Analogues

The introduction of a fluorinated amino acid such as 2-Fluoro-5-methoxy-L-phenylalanine can significantly perturb biological systems. Understanding the precise mechanisms by which these analogues influence biochemical pathways is a critical area for future research. The unique properties of fluorine, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can alter protein structure, stability, and interactions. nih.govnih.gov

Future research will move beyond observing the phenotypic effects to dissecting the underlying molecular events. This will involve:

Enzyme-Interaction Studies: Investigating how fluorinated analogues interact with the active sites of key enzymes. Fluorine's electronegativity can alter the pKa of nearby functional groups, potentially turning a substrate into a potent inhibitor. nih.gov Detailed kinetic and structural studies will be essential to elucidate these interactions.

Protein Folding and Stability: Fluorination can enhance the thermal and chemical stability of proteins. springernature.com Future studies will use techniques like NMR spectroscopy and computational modeling to understand how the fluorous effect and specific fluorine-protein interactions contribute to this stabilization on a case-by-case basis. nih.gov

Metabolic Pathway Analysis: Tracing the metabolic fate of fluorinated phenylalanine analogues within cells. Recent studies have used metabolomics to identify disruptions in amino acid pathways linked to environmental fluorine-containing compounds. earth.com Similar approaches can map how synthetic analogues are processed and what downstream metabolic shifts they induce.

Rational Design of High-Affinity Ligands for Biological Targets

The unique properties of fluorine make it a valuable tool in rational drug design. acs.org The strategic placement of fluorine atoms can enhance binding affinity, improve metabolic stability, and modulate the conformation of peptide-based drugs. nih.govnih.gov Future research will increasingly rely on computational and structure-based methods to design high-affinity ligands incorporating analogues like this compound.

Key future directions include:

Computational Modeling and Simulation: Advanced computational methods are essential for predicting the effects of fluorination on ligand-protein interactions. acs.orgnih.gov Molecular dynamics simulations can help understand how fluorine substitution affects binding energies, solvation, and the dynamics of water networks in binding pockets. acs.orgnih.gov

Structure-Based Design: High-resolution crystal structures of fluorinated ligands bound to their protein targets will provide invaluable insights for designing next-generation molecules. These structures can reveal optimal positions for fluorine substitution to maximize favorable interactions, such as hydrogen bonds or dipole-dipole interactions. mdpi.com

Fragment-Based Screening: Using ¹⁹F NMR spectroscopy for fragment-based drug discovery is a powerful technique. acs.org Future efforts will likely involve screening libraries of small fluorinated fragments to identify starting points for the development of high-affinity ligands.

The table below outlines key considerations for the rational design of fluorinated ligands.

| Design Parameter | Influence of Fluorination | Future Research Focus |

| Binding Affinity | Can be enhanced through specific interactions (e.g., with backbone amides) and modulation of local water networks. nih.govacs.orgnih.gov | Predictive computational models for fluorine's contribution to binding free energy. nih.gov |

| Metabolic Stability | C-F bond is strong and resistant to oxidative metabolism, increasing the half-life of peptides. nih.govresearchgate.net | Designing peptides with fluorinated amino acids at metabolically vulnerable positions. |

| Conformation | Fluorination can constrain peptide conformation, pre-organizing it for receptor binding. nih.govrsc.org | Using fluorinated amino acids to create stable secondary structures (e.g., helices, sheets) in peptides. springernature.comresearchgate.net |

| Membrane Permeability | Increased lipophilicity can improve passage through cell membranes. nih.gov | Balancing hydrophobicity and solubility for optimal pharmacokinetic properties. |

Integration of Multi-Omics Data for Systems-Level Understanding

To fully comprehend the biological impact of this compound and its analogues, a systems-level approach is necessary. The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the cellular response to these compounds. nih.govyoutube.com

Future research paradigms will increasingly adopt multi-omics strategies to: